cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid
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Overview
Description
cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid: is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a model compound for understanding the interactions of fluorinated molecules with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it valuable for various applications, including as a precursor for the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine-4-carboxylic acid: This compound shares the trifluoromethyl group but differs in the ring structure, which can lead to different chemical properties and reactivity.
cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid: This compound has an additional carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness: cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of the trifluoromethyl group on the piperidine ring. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H10F3NO2 |
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Molecular Weight |
197.15 g/mol |
IUPAC Name |
(2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m0/s1 |
InChI Key |
XSPFXDQSRCIVGC-CRCLSJGQSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@H]1C(=O)O)C(F)(F)F |
Canonical SMILES |
C1CNC(CC1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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